molecular formula C10H12BNO3 B1274398 4-Allylaminocarbonylphenylboronic acid CAS No. 850568-20-6

4-Allylaminocarbonylphenylboronic acid

Cat. No. B1274398
M. Wt: 205.02 g/mol
InChI Key: WZVRLQMDCATRNQ-UHFFFAOYSA-N
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Description

4-Allylaminocarbonylphenylboronic acid is a compound that belongs to the arylboronic acid family. Arylboronic acids are known for their low toxicity, good thermal stability, compatibility with various functional groups, and insensitivity to water and air. These properties make them valuable intermediates in organic synthesis. Although the provided papers do not directly discuss 4-Allylaminocarbonylphenylboronic acid, they do provide insights into the synthesis and applications of similar arylboronic acids, which can be extrapolated to understand the potential of 4-Allylaminocarbonylphenylboronic acid in various chemical contexts.

Synthesis Analysis

The synthesis of arylboronic acids typically involves multiple steps, including reduction, acylation, and hydrolysis reactions. For instance, the synthesis of 4-(2-(diethylamino)ethyl)phenylboronic acid was achieved using 4-bromophenylacetic acid as the lead compound, followed by a three-step reaction process . The structure of the synthesized compound was confirmed by 1H NMR. This suggests that a similar approach could be used for synthesizing 4-Allylaminocarbonylphenylboronic acid, with appropriate modifications to the starting materials and reaction conditions to introduce the allylaminocarbonyl functional group.

Molecular Structure Analysis

Arylboronic acids often participate in the formation of supramolecular assemblies due to their ability to form hydrogen bonds. For example, phenylboronic and 4-methoxyphenylboronic acids have been reported to form assemblies with 4,4'-bipyridine and 1,2-bis(4-pyridyl)ethene through O–H⋯N hydrogen bonds between hetero N-atoms and the –B(OH)2 group . This indicates that 4-Allylaminocarbonylphenylboronic acid could also engage in similar hydrogen bonding interactions, potentially leading to the formation of novel supramolecular structures.

Chemical Reactions Analysis

Arylboronic acids are versatile reagents in chemical reactions. For example, 4-iodophenylboronic acid has been shown to significantly enhance the chemiluminescent horseradish peroxidase-catalyzed oxidation of luminol, suggesting its role as a catalyst or enhancer in biochemical assays . This property could be shared by 4-Allylaminocarbonylphenylboronic acid, making it a candidate for use in chemiluminescence-based detection methods or other enzymatic reactions where boronic acids can play a role.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 4-Allylaminocarbonylphenylboronic acid are not detailed in the provided papers, the general characteristics of arylboronic acids can be inferred. These compounds are typically stable under ambient conditions and exhibit compatibility with a variety of functional groups. Their solubility in water and resistance to oxidation make them suitable for use in aqueous environments and under conditions where other reactive intermediates might degrade .

Scientific Research Applications

Boronic acids, including 4-Allylaminocarbonylphenylboronic acid, are increasingly utilized in diverse areas of research . Here are some of the applications:

  • Sensing Applications

    • Boronic acids interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
    • These sensing applications can be homogeneous assays or heterogeneous detection .
    • Detection can be at the interface of the sensing material or within the bulk sample .
  • Biological Labelling, Protein Manipulation, and Modification

    • The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling, protein manipulation, and modification .
    • Boronic acids have been used for electrophoresis of glycated molecules .
    • They have also been employed as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .
  • Therapeutics Development

    • Boronic acids are used in the development of therapeutics .
    • This is due to their diverse range of uses and applications .
  • Chemical Biology and Supramolecular Chemistry

    • Boronic acid-mediated cis-diol conjugation is one of the best-studied reactions .
    • This has found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .
  • Material Chemistry

    • Boronic acids have been used in material chemistry .
    • They have been used in the development of biomedical devices .
  • Sugar Sensing

    • 4-Aminophenylboronic acid hydrochloride, a derivative of boronic acid, can be used to prepare a modified reduced graphene composite material .
    • This material is used as a sugar sensor to detect the analyte in fruit juice .
  • Detection of NADH and H2O2

    • The same compound can also be used to prepare a modified carbon electrode adsorbed with aminophenol .
    • This electrode is used for the detection of NADH and H2O2 .
  • Detection of Ascorbic Acid

    • Boron, nitrogen, and sulfur-doped carbon dot sensors can be prepared using 4-Aminophenylboronic acid hydrochloride .
    • These sensors can be used for the detection of ascorbic acid .
  • Biomedical Applications

    • Phenylboronic acid-functionalized chitosan conjugates have shown potential in various biomedical applications .
    • These conjugates can function as glucose-sensitive polymers, enabling self-regulated insulin release in the treatment of diabetes .
    • They can also function as a diagnostic agent .
    • Another noteworthy use of these conjugates has been in wound healing and tumor targeting .
  • Sugar Sensor

    • 4-Aminophenylboronic acid hydrochloride, a derivative of boronic acid, can be used to prepare a modified reduced graphene composite material .
    • This material is used as a sugar sensor to detect the analyte in fruit juice .
  • Detection of NADH and H2O2

    • The same compound can also be used to prepare a modified carbon electrode adsorbed with aminophenol .
    • This electrode is used for the detection of NADH and H2O2 .
  • Detection of Ascorbic Acid

    • Boron, nitrogen, and sulfur-doped carbon dot sensors can be prepared using 4-Aminophenylboronic acid hydrochloride .
    • These sensors can be used for the detection of ascorbic acid .
  • Biomedical Applications

    • Phenylboronic acid-functionalized chitosan conjugates have shown potential in various biomedical applications .
    • These conjugates can function as glucose-sensitive polymers, enabling self-regulated insulin release in the treatment of diabetes .
    • They can also function as a diagnostic agent .
    • Another noteworthy use of these conjugates has been in wound healing and tumor targeting .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation . It also has specific target organ toxicity (single exposure) with the target organs being the respiratory system .

properties

IUPAC Name

[4-(prop-2-enylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BNO3/c1-2-7-12-10(13)8-3-5-9(6-4-8)11(14)15/h2-6,14-15H,1,7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZVRLQMDCATRNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)NCC=C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20397580
Record name 4-Allylaminocarbonylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Allylaminocarbonylphenylboronic acid

CAS RN

850568-20-6
Record name 4-Allylaminocarbonylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
X Li, Z Wang, X Huang - Journal of Chromatography A, 2022 - Elsevier
… Thus, 4-allylaminocarbonylphenylboronic acid (ABA) and styrene were selected as mixed monomers to fabricated adsorbent based on porous monolith (ABM) for PMMD. Due to the …
Number of citations: 3 www.sciencedirect.com
Y Guo, S Qian, L Wang, J Zeng, R Miao… - Journal of Materials …, 2020 - pubs.rsc.org
… Through RAFT reaction, phenylboronic acid monomers (4-allylaminocarbonylphenylboronic acid, ACPA) were synthesized into uniform brushes. The drug loading dosage of …
Number of citations: 16 pubs.rsc.org
X Song, X Meng, M Chen, L Wang, X Li… - … of Chromatography A, 2023 - Elsevier
… , a new monolith-based MEC mingled with Fe 3 O 4 nanoparticles (MCMC) was synthesized using 2-ethylhexyl methacrylate (EM) and 4-allylaminocarbonylphenylboronic acid (APA) as …
Number of citations: 1 www.sciencedirect.com
S Talebian, B Mendes, J Conniot… - Advanced …, 2023 - Wiley Online Library
… was obtained via surface-initiated reversible addition–fragmentation chain transfer polymerization (SI-RAFT) of phenylboronic acid monomers (4-allylaminocarbonylphenylboronic acid, …
Number of citations: 2 onlinelibrary.wiley.com
M Shafiq, M Rafique, Y Cui, L Pan, CW Do… - Journal of Controlled …, 2023 - Elsevier
Presently, different types of eye diseases, such as glaucoma, myopia, infection, and dry eyes are treated with topical eye drops. However, due to ocular surface barriers, eye drops …
Number of citations: 4 www.sciencedirect.com
G Zenkl, I Klimant - Microchimica Acta, 2009 - Springer
Fluorescent nanoparticles containing covalently bound phenylboronic acids (~ 250 nm in diameter) are presented that respond to carbohydrates by swelling which is detected using …
Number of citations: 42 link.springer.com
Y Jin, Y Guo, A Fang, S Pang, H Chen, Y Wang, J Qu… - Available at SSRN 3539229, 2018
Number of citations: 2

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